[(5-Methylfuran-2-yl)methyl](4-methylpentyl)amine
Overview
Description
(5-Methylfuran-2-yl)methylamine is an organic compound characterized by the presence of a furan ring substituted with a methyl group at the 5-position and a methylpentylamine group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methylfuran-2-yl)methylamine typically involves the reaction of 5-methylfurfural with 4-methylpentylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC).
Industrial Production Methods
In an industrial setting, the production of (5-Methylfuran-2-yl)methylamine may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products. Purification of the final product is typically achieved through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(5-Methylfuran-2-yl)methylamine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The compound can be reduced to form the corresponding tetrahydrofuran derivative.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
(5-Methylfuran-2-yl)methylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Methylfuran-2-yl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and amine group can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- [(5-Hydroxymethyl)furan-2-yl]methylamine
- [(5-Methylfuran-2-yl)methyl]amine
- (5-Methylfuran-2-yl)methylamine
Uniqueness
(5-Methylfuran-2-yl)methylamine is unique due to the presence of both a furan ring and a branched alkylamine group This combination imparts specific chemical and biological properties that are distinct from other similar compounds
Properties
IUPAC Name |
4-methyl-N-[(5-methylfuran-2-yl)methyl]pentan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c1-10(2)5-4-8-13-9-12-7-6-11(3)14-12/h6-7,10,13H,4-5,8-9H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYAQKOWKXADIMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNCCCC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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